![molecular formula C16H23N3O3 B2864798 4-(tert-butyl)-3-(2-ethoxyethyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione CAS No. 866009-75-8](/img/structure/B2864798.png)
4-(tert-butyl)-3-(2-ethoxyethyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione
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Description
4-(tert-butyl)-3-(2-ethoxyethyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione, also known as TBOA, is a chemical compound that has been gaining attention in the field of scientific research due to its potential applications in neuroscience. TBOA belongs to the family of benzotriazepine derivatives, which are known to exhibit various biological activities.
Scientific Research Applications
Synthesis and Chemical Properties
Novel Synthesis Approaches
Researchers have developed efficient synthesis methods for benzothiazepines and benzodiazepines, compounds related to the query chemical, highlighting the versatility of these scaffolds in medicinal chemistry. For instance, novel substituted 1,5-benzothiazepines with sulfonyl moieties were synthesized via reactions involving zinc nanoparticles and pyridine, demonstrating the compounds' structural variety and potential for further functionalization (Chhakra et al., 2019).
Enantioselective Synthesis
Enantioselective synthesis of quaternary 1,4-benzodiazepin-2-ones and 1,4-benzodiazepine-2,5-diones from proteinogenic amino acids demonstrates the importance of chiral centers in medicinal chemistry, offering pathways to compounds with high enantioselectivity, which is crucial for their potential therapeutic applications (Carlier et al., 2006).
Potential Medicinal Applications
Antagonistic Properties
Some benzodiazepines exhibit antagonist properties towards GPIIbIIIa, suggesting their potential in inhibiting platelet aggregation. This pharmacological activity opens up avenues for the development of novel antithrombotic agents, underscoring the therapeutic relevance of these compounds in cardiovascular diseases (Blackburn et al., 1997).
Pharmacokinetic Studies
Research into the stereochemistry and reactivity of benzodiazepines, including studies on hydrogen-deuterium exchange rates, provides insights into the compounds' metabolic stability and pharmacokinetics. Understanding these properties is essential for the design of drugs with optimized absorption, distribution, metabolism, and excretion (ADME) profiles (Fraser & Ng, 1976).
properties
IUPAC Name |
4-tert-butyl-3-(2-ethoxyethyl)-1H-1,3,4-benzotriazepine-2,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-5-22-11-10-18-15(21)17-13-9-7-6-8-12(13)14(20)19(18)16(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPKOLNTIWCHDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=O)NC2=CC=CC=C2C(=O)N1C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-butyl)-3-(2-ethoxyethyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione |
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